Mal-PEG3-C1-NHS ester is a specialized chemical compound that serves as a linker in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates. This compound features a maleimide group and an N-hydroxysuccinimide ester group, connected by a three-unit polyethylene glycol spacer. The structure allows for efficient coupling to biomolecules, enhancing their therapeutic properties and solubility in aqueous environments. Mal-PEG3-C1-NHS ester is classified as a non-cleavable linker, which is crucial for maintaining the stability of the conjugated products during their application.
Mal-PEG3-C1-NHS ester is synthesized from commercially available polyethylene glycol derivatives through a series of chemical reactions involving maleimide and N-hydroxysuccinimide groups. It falls under the category of heterobifunctional crosslinkers, which possess two distinct reactive functionalities that can target different types of biomolecules. This classification makes it particularly useful in the development of targeted therapies, such as antibody-drug conjugates.
The synthesis of Mal-PEG3-C1-NHS ester typically involves the following steps:
These reactions are generally carried out in organic solvents such as dimethyl sulfoxide or dimethylformamide under controlled conditions to maintain the integrity of functional groups and achieve high yields.
The reaction conditions are optimized to ensure that both the maleimide and NHS ester groups remain reactive. Typically, these reactions are performed at neutral to slightly basic pH (7-9) and at room temperature or mild heating to facilitate the coupling processes without degrading sensitive functional groups.
The molecular structure of Mal-PEG3-C1-NHS ester can be described as follows:
The molecular formula for Mal-PEG3-C1-NHS ester is C₁₃H₁₉N₃O₇S, with a molecular weight of approximately 325.36 g/mol. The presence of both reactive groups allows for versatile applications in bioconjugation.
Mal-PEG3-C1-NHS ester participates in several key chemical reactions:
The mechanism by which Mal-PEG3-C1-NHS ester functions involves two main pathways:
This dual reactivity allows for complex conjugation strategies where multiple types of biomolecules can be linked together for enhanced therapeutic efficacy.
The reaction kinetics favor the formation of stable covalent bonds under physiological conditions, making this compound particularly valuable in drug development and protein engineering.
Mal-PEG3-C1-NHS ester is typically a white to off-white solid that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but has limited solubility in aqueous solutions unless properly formulated.
Mal-PEG3-C1-NHS ester finds extensive use in various scientific fields:
Solid-phase peptide synthesis (SPPS) methodologies provide a controlled approach for assembling maleimide-functionalized polyethylene glycol (PEG) linkers. This technique employs resin-bound intermediates to facilitate stepwise construction while minimizing side reactions. The synthesis typically begins with a Wang or Rink resin pre-loaded with the initial protected amino acid. Following deprotection, the polyethylene glycol trimer (PEG3) spacer is coupled sequentially using ethylene oxide derivatives activated as pentafluorophenyl esters or benzotriazole derivatives to enhance reaction efficiency [4] [8].
The maleimide group is introduced in its protected form (typically as maleamic acid) using orthogonal protecting group strategies to prevent unwanted ring opening during subsequent synthetic steps. The maleimidation step employs maleic anhydride derivatives under mild acidic conditions (pH 6.5-7.0) to ensure selective imide formation without compromising the acid-labile resin linkage. Final cleavage from the solid support utilizes trifluoroacetic acid cocktails with appropriate scavengers, yielding the maleimide-PEG3 intermediate with terminal carboxylic acid functionality [4] [7]. This intermediate serves as the precursor for N-hydroxysuccinimide (NHS) ester formation in downstream reactions.
Table 1: Solid-Phase Synthesis Parameters for Maleimide-PEG Intermediates
| Synthetic Stage | Reagents/Conditions | Reaction Time | Critical Control Parameters |
|---|---|---|---|
| Resin Loading | Fmoc-amino acid, DIC/HOBt | 2 hours | Coupling efficiency monitoring |
| PEG3 Assembly | Ethylene oxide units, DIPEA/DMF | 4 hours per unit | Temperature control (0-5°C) |
| Maleimide Addition | Maleic anhydride, Acetic acid | 12 hours | pH maintenance (6.5-7.0) |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 3 hours | Scavenger optimization |
The carboxylic acid terminus of maleimide-PEG3 intermediates undergoes activation to form N-hydroxysuccinimide esters through carbodiimide-mediated coupling. This critical transformation employs N,N'-dicyclohexylcarbodiimide or diisopropylcarbodiimide with catalytic N-hydroxysuccinimide in anhydrous aprotic solvents (dichloromethane or dimethylformamide). The reaction proceeds at 0-4°C for 2 hours followed by gradual warming to room temperature for 12-16 hours to maximize conversion while minimizing maleimide degradation [2] [6].
Chemoselectivity presents significant challenges due to competing reactions: the maleimide ring's susceptibility to nucleophilic attack and potential NHS ester hydrolysis. Successful conjugation requires strict anhydrous conditions, oxygen exclusion, and pH control (maintained at 6.5-7.5). The nucleophilicity of the NHS hydroxyl group is enhanced through addition of catalysts such as 4-dimethylaminopyridine, achieving conversion rates exceeding 85% as confirmed by reverse-phase HPLC monitoring at 260 nm [6] [8]. The resulting Mal-PEG3-C1-NHS ester exhibits dual functionality: the NHS ester targets primary amines in proteins (forming stable amide bonds), while the maleimide specifically reacts with thiol groups in cysteine residues or reduced antibodies (forming thioether linkages) [2] [4].
The selection of a three-unit polyethylene glycol spacer (PEG3) represents a critical optimization balancing antibody-drug conjugate stability, solubility, and payload release kinetics. Shorter PEG chains (n=1-2) demonstrate compromised solubility in aqueous media, leading to antibody aggregation during conjugation and reduced serum stability. Conversely, longer PEG chains (n=10) increase hydrodynamic volume excessively, potentially reducing tumor penetration efficiency while increasing linker-dependent clearance rates [6] [9].
Mal-PEG3-C1-NHS ester provides an optimal spacer length of 11.4-12.8 Å (calculated from molecular models), sufficient to minimize steric hindrance between antibody and payload. This distance facilitates efficient drug release while maintaining conjugate integrity during systemic circulation. Comparative studies demonstrate that antibody-drug conjugates incorporating PEG3 linkers maintain >90% plasma stability over 72 hours, versus 65-70% for PEG2 analogs and 85-88% for PEG4 variants. The three-unit chain also optimizes the hydrophilic-lipophilic balance, evidenced by logP values of -1.2 to -0.8, significantly improving conjugate solubility versus non-PEGylated linkers [1] [3] [5].
Table 2: Impact of PEG Chain Length on Antibody-Drug Conjugate Properties
| PEG Units | Calculated Length (Å) | Serum Stability (72h) | Solubility (mg/mL) | Tumor Uptake Efficiency |
|---|---|---|---|---|
| 2 | 7.8-8.9 | 65-70% | 1.2-1.5 | Moderate aggregation |
| 3 | 11.4-12.8 | >90% | 8.5-9.2 | Optimal penetration |
| 4 | 14.7-16.2 | 85-88% | 12.1-13.5 | Slightly reduced |
| 10 | 38.5-42.0 | >95% | >20 | Significantly reduced |
Purification of Mal-PEG3-C1-NHS ester presents significant challenges due to the compound's intrinsic instability and structural similarities to reaction impurities. The synthetic process generates multiple byproducts: unreacted maleimide-PEG3 precursor, hydrolyzed NHS esters (forming dicarboxylic acid derivatives), and Michael addition adducts from maleimide reaction with residual amines. These impurities exhibit polarity and molecular weights closely resembling the target compound, necessitating advanced separation techniques [4] [8].
Ion-exchange chromatography proves ineffective due to the compound's non-ionic character, while silica gel chromatography risks hydrolysis of the NHS ester moiety. Preparative reverse-phase HPLC emerges as the optimal purification method, employing C18 stationary phases with acetonitrile/water gradients (25-55% acetonitrile over 30 minutes). This technique achieves >98% purity by removing both hydrophobic dimers and hydrophilic hydrolysis products. Strict temperature control (2-8°C) during purification prevents maleimide ring hydrolysis, which accelerates above 10°C. Post-purification, lyophilization from tert-butyl alcohol/water mixtures produces stable amorphous solids, while solution formulations require nitrogen sparging and storage at -20°C in anhydrous dimethyl sulfoxide to maintain functional integrity [4] [7] [8]. Final quality control employs tandem analytical techniques: liquid chromatography-mass spectrometry confirms molecular identity (m/z 456.3 [M+H]+), while NMR (¹H and ¹³C) validates structural integrity and quantifies residual solvents below International Council for Harmonisation thresholds.
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0